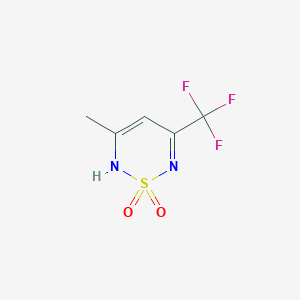
3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a useful research compound. Its molecular formula is C5H5F3N2O2S and its molecular weight is 214.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is structurally similar to the compound lotilaner , which is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
Based on its potential similarity to lotilaner, it may affect the gaba neurotransmitter system, leading to paralysis and death of the target organism .
Result of Action
Based on its potential similarity to lotilaner, it may cause paralysis and death in the target organism .
生物活性
3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C5H5F3N2O2S
- Molecular Weight : 214.17 g/mol
- CAS Number : 1011396-95-4
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 16 to 128 µg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer).
- IC50 Values : Studies have reported IC50 values above 100 µM for most derivatives, indicating moderate cytotoxicity . However, some derivatives demonstrated stronger activity with IC50 values as low as 38.09 µM .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of thiadiazine derivatives. Research indicates that:
- Fluorination enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets.
- Substituents at various positions on the thiadiazine ring can modulate the compound's efficacy and selectivity towards specific biological pathways .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of various thiadiazine derivatives including this compound against clinical isolates.
- Results indicated that compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity assays were performed on MDA-MB-231 and PC3 cell lines.
- The study found that while most compounds showed low cytotoxicity towards normal cells, certain derivatives displayed selective toxicity towards cancer cells.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S/c1-3-2-4(5(6,7)8)10-13(11,12)9-3/h2,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVVKINVKLEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














